Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-10-14(11-9-12)16(18,15(17)19-2)13-6-4-3-5-7-13/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNPXGXPIHQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate typically involves the esterification of 2-hydroxy-2-phenyl-2-(p-tolyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and p-tolyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydroxyl vs. Keto Groups
- Methyl 2-oxo-2-(p-tolyl)acetate : Replacing the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, altering reactivity. Its ¹H NMR shows aromatic protons at δ 7.81–7.75 (4H, m) and a singlet for the methyl ester at δ 4.01 (3H, s) .
- Ethyl 2-oxo-2-(p-tolyl)acetate: Similar to the methyl analog but with an ethyl ester (δ 4.45 ppm, q, J = 7.2 Hz). The ketone group enhances electrophilicity, making it a precursor for α-ketoesters and amino acids .
Hydroxyl vs. Nitro/Sulfonyl Groups
Aromatic Substituent Modifications
Phenyl/p-Tolyl vs. Heteroaromatic Rings
- Methyl 2-(1-methyl-1H-indol-3-yl)-2-(p-tolyl)acetate (6x) : Replacing one phenyl with an indole ring introduces nitrogen-based electronic effects. The compound is an oily liquid (62% yield) with distinct ¹H NMR indole protons (δ 7.42–7.49 ppm) .
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate : Features a thiazole ring instead of p-tolyl. The thiazole’s electronegativity increases polarity, reflected in a higher melting point (95–97°C vs. oily states of other analogs) .
p-Tolyl vs. Halogenated Aromatics
Ester Group Variations
- Isopropyl 2-hydroxy-2-phenyl-2-(1H-pyrrol-2-yl)acetate (40ac) : Replacing the methyl ester with isopropyl reduces crystallinity (oil, 98% ee). The bulkier ester may hinder packing, lowering melting points compared to methyl analogs .
- Tert-butyl 2-hydroxy-2-phenyl-2-(1H-pyrrol-2-yl)acetate (40ad) : The tert-butyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions but improving thermal stability .
Spectral and Physical Property Comparison
Research Findings and Implications
- Enantioselectivity : Analogs like 40ab (97% ee) demonstrate the impact of ester groups on enantiomeric excess, critical for asymmetric catalysis .
- Biological Activity : Indole- and thiazole-containing derivatives show promise in antibacterial and anti-inflammatory applications .
- Material Science : Sulfonyl and nitro groups in analogs like compound 22 enhance thermal stability, useful in high-performance polymers .
Biological Activity
Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate, with the molecular formula C16H16O3 and CAS number 78430-35-0, is an organic compound notable for its complex structure which incorporates a hydroxyl group, a phenyl group, and a p-tolyl group attached to an acetate moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl and p-tolyl groups facilitate hydrophobic interactions that can modulate the binding affinity of the compound to proteins and enzymes, thereby affecting biochemical pathways and cellular processes .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In various assays, including the DPPH radical scavenging test, compounds similar to this acetate demonstrated the ability to inhibit lipid peroxidation effectively. For instance, derivatives with similar structures showed up to 100% inhibition of lipid peroxidation induced by AAPH radicals .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. While specific data on this compound is limited, related compounds have shown considerable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
Cytotoxicity and Anticancer Properties
In studies evaluating cytotoxic effects on cancer cell lines, derivatives of this compound have shown promising results. For instance, certain analogues were reported to inhibit the proliferation of human myeloid leukemia cells without exhibiting significant cytotoxicity towards normal cells . This selective activity suggests potential for development as an anticancer agent.
Table: Summary of Biological Activities
Case Studies
- Antioxidant Efficacy : A study evaluated several derivatives for their antioxidant capabilities using multiple in vitro techniques. Compounds similar to this compound were found to effectively scavenge free radicals and inhibit lipid peroxidation, indicating their potential as therapeutic agents in oxidative stress-related conditions .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of structurally related compounds. The results showed significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure could enhance antimicrobial properties .
- Cytotoxic Evaluation : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that specific analogues derived from this compound inhibited cell proliferation effectively while sparing normal cells, highlighting their potential application in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate?
- Answer : The compound contains a central hydroxyl group flanked by phenyl and p-tolyl substituents, with a methyl ester moiety. Key characterization methods include:
- NMR Spectroscopy : H and C NMR resolve aromatic protons (δ ~7.3–7.4 ppm for aryl-H) and ester carbonyl signals (δ ~170 ppm) .
- Chromatography : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is critical for purification due to polar hydroxyl and ester groups .
- Mass Spectrometry : EI-MS confirms molecular weight (e.g., 352.5 g/mol for analogs) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer : A typical route involves:
Diazo Intermediates : Methyl 2-diazo-2-(p-tolyl)acetate precursors, prepared via diazo transfer reactions, undergo hydroxylation or nucleophilic substitution .
Catalytic Methods : Iron porphyrin catalysts (e.g., (TPP)FeCl) enable regioselective alkoxy insertions for ester functionalization .
Q. What safety precautions are necessary when handling this compound?
- Answer :
- Hazard Mitigation : Use fume hoods, gloves, and eye protection. Avoid inhalation/ingestion (H303+H313+H333 codes) .
- Waste Disposal : Segregate organic waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic challenges in resolving the compound’s structure be addressed?
- Answer :
- Software Tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution X-ray data is critical for resolving hydroxyl group positions .
- Twinned Data : For twinned crystals, SHELXPRO’s interface aids in merging datasets and refining twin laws .
- Pitfalls : Avoid overparameterization; validate thermal displacement parameters against electron density maps .
Q. What strategies optimize regioselectivity in catalytic functionalization of the ester group?
- Answer :
- Catalyst Design : Iron porphyrins (e.g., (TPP)FeCl) favor alkoxy insertions over competing pathways (e.g., C–H activation) due to steric and electronic tuning .
- Solvent Effects : Polar aprotic solvents (e.g., CHCl) stabilize transition states for nucleophilic attacks on diazo intermediates .
- Substrate Scope : p-Tolyl groups enhance steric hindrance, directing reactivity toward less hindered positions .
Q. How can contradictory data on reaction yields or byproducts be reconciled?
- Answer :
- Analytical Rigor : Use HPLC or GC-MS to identify minor byproducts (e.g., regioisomers from competing pathways) .
- Reaction Monitoring : In situ IR spectroscopy tracks diazo decomposition rates, correlating with yield variations .
- Reproducibility : Document solvent purity, catalyst batch variability, and moisture levels, which significantly impact outcomes .
Q. What are the unexplored biological interactions of this compound?
- Answer :
- Hypotheses : Structural analogs (e.g., imidazole derivatives) show antimicrobial/anticancer activity via enzyme inhibition (e.g., cytochrome P450). Similar interactions are plausible for this compound .
- Methodology :
- Enzyme Assays : Test inhibition of acetylcholinesterase or kinases using fluorogenic substrates .
- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with phenylacetate analogs .
Q. How do electronic effects of substituents influence spectroscopic properties?
- Answer :
- Aromatic Substituents : Electron-donating p-tolyl groups deshield adjacent protons in H NMR (δ upfield shifts ~0.2 ppm vs. phenyl) .
- Hydroxyl Group : Hydrogen bonding with ester carbonyls reduces IR stretching frequencies (ν ~1700 cm) compared to non-hydroxylated analogs .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Step | Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Diazo precursor synthesis | Diazotransfer | Imidazole/CHCl | 61 | |
| Hydroxylation | Fe-porphyrin catalysis | (TPP)FeCl/CHCl | 71 |
Table 2 : NMR Chemical Shifts (Selected Signals)
| Group | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| Aryl-H | 7.35–7.18 | 129.3–127.2 |
| OCH | 3.71–3.81 | 52.2–55.5 |
| Ester C=O | – | 166.2–171.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
